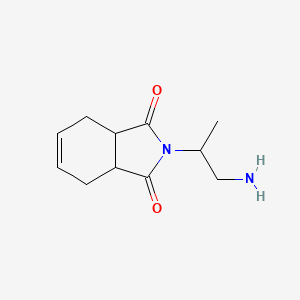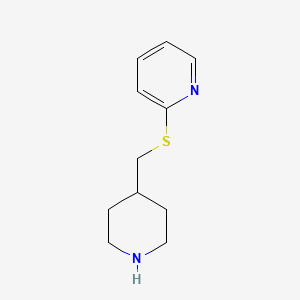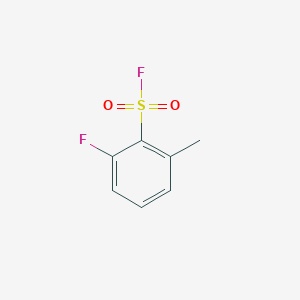
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis and their presence in biologically active molecules. The structure of this compound consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 6-position, and a sulfonyl fluoride group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methylbenzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically requires the use of fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is more concise and efficient, utilizing reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often relies on scalable methods such as the fluoride-chloride exchange. This method is favored due to its simplicity and cost-effectiveness. The use of continuous flow reactors can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The sulfonyl fluoride group can be reduced to the corresponding sulfonamide or thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.
Electrophilic Aromatic Substitution: Formation of nitro, bromo, or other substituted derivatives of the benzene ring.
Reduction: Formation of sulfonamides or thiols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-methylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The compound can interact with enzymes and proteins, leading to the formation of covalent adducts that can inhibit enzyme activity or alter protein function.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride: Similar structure but with the methyl group at the 5-position.
2-Fluoro-4-methylbenzene-1-sulfonyl fluoride: Similar structure but with the methyl group at the 4-position.
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride: Similar structure but with the methyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C7H6F2O2S |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
2-fluoro-6-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
BADRIYGPVULZRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13243541.png)

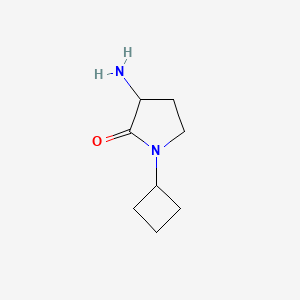
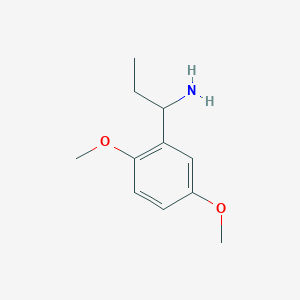
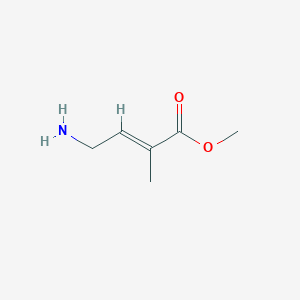
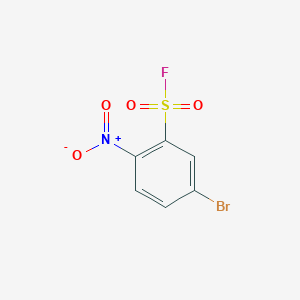

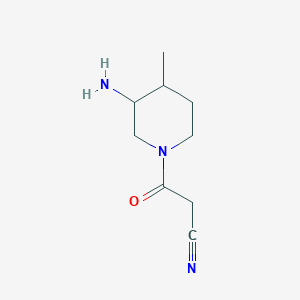
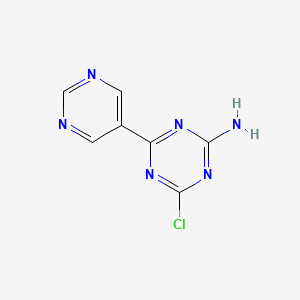

![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)
